Thiobinupharidine

Description

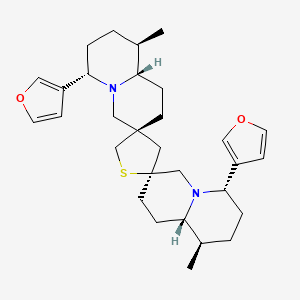

Structure

3D Structure

Properties

CAS No. |

30343-72-7 |

|---|---|

Molecular Formula |

C30H42N2O2S |

Molecular Weight |

494.7 g/mol |

InChI |

InChI=1S/C30H42N2O2S/c1-21-3-5-27(23-9-13-33-15-23)31-18-29(11-7-25(21)31)17-30(35-20-29)12-8-26-22(2)4-6-28(32(26)19-30)24-10-14-34-16-24/h9-10,13-16,21-22,25-28H,3-8,11-12,17-20H2,1-2H3/t21-,22-,25+,26+,27+,28+,29+,30+/m1/s1 |

InChI Key |

WBMOHCBEBDKSBI-JYZUVFRYSA-N |

SMILES |

CC1CCC(N2C1CCC3(C2)CC4(CCC5C(CCC(N5C4)C6=COC=C6)C)SC3)C7=COC=C7 |

Isomeric SMILES |

C[C@@H]1CC[C@H](N2[C@H]1CC[C@@]3(C2)C[C@]4(CC[C@H]5[C@@H](CC[C@H](N5C4)C6=COC=C6)C)SC3)C7=COC=C7 |

Canonical SMILES |

CC1CCC(N2C1CCC3(C2)CC4(CCC5C(CCC(N5C4)C6=COC=C6)C)SC3)C7=COC=C7 |

Origin of Product |

United States |

Structural Elucidation and Stereochemical Investigations of Thiobinupharidine and Its Congeners

Advanced Spectroscopic Characterization Techniques

The definitive structural elucidation of Thiobinupharidine has been achieved through a combination of powerful spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography have each provided unique and complementary pieces of the structural puzzle, collectively enabling a comprehensive understanding of this complex natural product.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, and its application to this compound has been indispensable. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

Proton (¹H) NMR spectroscopy provides valuable information regarding the number of different types of protons and their electronic environments in a molecule. The chemical shift of a proton is influenced by the electron density around it, while the coupling patterns (splitting of signals) reveal the number of neighboring protons.

While a complete, publicly available high-resolution ¹H NMR spectrum with detailed assignments of all chemical shifts and coupling constants for this compound is not readily found in the primary literature, the general principles of ¹H NMR spectroscopy are fundamental to its structural analysis. For a molecule of this complexity, a high-field NMR instrument would be required to resolve the numerous overlapping signals of the aliphatic protons within the quinolizidine (B1214090) rings and the furan (B31954) moiety. Techniques such as 2D NMR, including COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), would be essential to establish proton-proton connectivity and trace out the spin systems within the two quinolizidine units. The chemical shifts and coupling constants of the furan ring protons would be characteristic and aid in confirming this part of the structure.

Carbon-13 (¹³C) NMR spectroscopy is a powerful tool for defining the carbon framework of a molecule. In the study of Nuphar alkaloids, including this compound, ¹³C NMR has been instrumental in assigning the chemical shifts of each carbon atom and deducing key stereochemical features.

The ¹³C NMR spectrum of this compound, along with its isomer neothis compound (B1252859) and other related alkaloids, has been determined and analyzed. These studies have revealed several significant findings that aid in structural and stereochemical assignment. A key observation is the shielding effect on axial versus equatorial substituents. For instance, an axial methyl or thiomethylene group is consistently found to be more shielded (resonate at a lower chemical shift or ppm value) than its equatorial counterpart.

This principle is crucial for determining the configuration around the spirocyclic thioether linkage. The attachment of the sulfur atom to the quinolizidine systems can be either axial or equatorial. In this compound, the sulfur atom of the CH₂S group is attached in an equatorial fashion to one of the quinolizidine systems. This stereochemistry influences the chemical shifts of the neighboring carbon atoms, providing a diagnostic handle for its determination. The chemical shifts of the carbons within the furan ring are also characteristic and readily assigned.

Below is a table summarizing key findings from ¹³C NMR studies of Nuphar alkaloids relevant to this compound's structure.

| Feature | ¹³C NMR Observation | Implication for this compound Structure |

| Substituent Orientation | Axial methyl and thiomethylene groups are more shielded than their equatorial counterparts. | Allows for the determination of the stereochemistry of substituents on the quinolizidine rings. |

| Spiroatom Configuration | The chemical shifts of carbons adjacent to the sulfur atom are sensitive to its orientation. | Helps to establish the equatorial attachment of the sulfur to one of the quinolizidine rings. |

| 3-Furyl Group Effect | The furan group has a shielding and deshielding effect on the quinolizidine ring carbons similar to a methyl group. | Aids in the assignment of carbon signals within the quinolizidine skeleton. |

The stereochemistry of a molecule dictates its preferred three-dimensional shape, or conformation. NMR spectroscopy, particularly through the analysis of ¹³C chemical shifts and nuclear Overhauser effects (NOE), provides profound insights into the conformational preferences of the flexible ring systems in this compound.

The quinolizidine rings in this compound can exist in different chair and boat conformations. The relative stereochemistry of the substituents and the fusion of the rings influence the conformational equilibrium. The observed ¹³C NMR chemical shifts are a weighted average of the shifts for the different conformations present at room temperature.

The shielding effects observed for axial substituents in the ¹³C NMR spectrum are a direct consequence of the conformational arrangement of the molecule. These γ-gauche effects, where an axial substituent is spatially close to an axial proton or carbon three bonds away, lead to an upfield shift in the resonance of the involved nuclei. By analyzing these shielding patterns, researchers can deduce the predominant conformation of the quinolizidine rings. For example, the determination that the sulfur atom is attached equatorially to one quinolizidine system implies a specific conformational arrangement that minimizes steric interactions.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern upon ionization.

High-resolution mass spectrometry (HRMS) would be employed to determine the precise molecular weight of this compound, allowing for the unambiguous determination of its molecular formula, C₃₀H₄₂N₂O₂S. This is a critical first step in the structural elucidation of an unknown compound.

X-ray Crystallography for Absolute and Relative Stereochemistry

While NMR and MS provide a wealth of structural information, X-ray crystallography offers the most definitive and unambiguous determination of a molecule's three-dimensional structure in the solid state. This technique has been pivotal in establishing both the relative and absolute stereochemistry of this compound.

The structure of this compound was firmly established, and its absolute configuration determined, through the X-ray crystallographic analysis of its dihydrobromide dihydrate salt (C₃₀H₄₂N₂O₂S·2HBr·2H₂O). rsc.orghmdb.ca The crystals were found to be orthorhombic with the space group C222₁. rsc.orghmdb.ca The analysis of the diffraction data allowed for the precise determination of the spatial coordinates of each atom in the molecule.

This crystallographic study confirmed the relative configuration of all stereocenters and revealed the conformation of the molecule in the crystalline state. It showed that the tetrahydrothiophene (B86538) ring is distorted from planarity. rsc.org This distortion, along with the non-equivalence of the sulfur and carbon atoms in the ring, causes the molecule to deviate from C₂ symmetry. rsc.org The this compound moiety was found to be hydrogen-bonded to spiral chains of water molecules and bromide ions within the crystal lattice. rsc.orghmdb.ca

The crystallographic data for this compound dihydrobromide dihydrate is summarized in the table below. rsc.orghmdb.ca

| Crystal Data Parameter | Value |

| Molecular Formula | C₃₀H₄₂N₂O₂S·2HBr·2H₂O |

| Crystal System | Orthorhombic |

| Space Group | C222₁ |

| a | 25.128(6) Å |

| b | 9.869(2) Å |

| c | 26.380(6) Å |

| Z (molecules per unit cell) | 8 |

| Final R value | 0.097 |

This definitive structural information from X-ray crystallography serves as the ultimate benchmark for validating the structural and stereochemical assignments made by other spectroscopic methods.

Isomeric Forms and Stereochemical Relationships within the this compound Series

The structural complexity of this compound arises from its nature as a dimeric sesquiterpene alkaloid, featuring two quinolizidine rings linked by a thiaspirane system. The elucidation of its structure and those of its closely related isomers has been a subject of detailed stereochemical investigation, revealing subtle yet significant differences that define their unique chemical identities.

Analysis of Thiobinupharidines, Thionuphlutines, and Neothiobinupharidines

This compound, neothis compound, and thionuphlutine are stereoisomers that share the same fundamental covalent structure but differ in the three-dimensional arrangement of their atoms. lookchem.com Early chemical investigations identified this compound and neothis compound as two distinct isomers among the sulfur-containing alkaloids isolated from Nuphar plants. lookchem.com Subsequent research led to the identification of a third stereoisomer, thionuphlutine-B. lookchem.com

The core of these molecules consists of two quinolizidine systems, designated AB and A'B'. lookchem.com Spectroscopic analysis and comparison have been fundamental in distinguishing these isomers. researchgate.netcdnsciencepub.com The primary structural distinction between this compound and thionuphlutine-B lies in the stereochemistry of the sulfur atom's attachment to the AB quinolizidine system. lookchem.com In this compound, the sulfur atom of the CH₂S group is attached in an equatorial fashion to the AB quinolizidine moiety. lookchem.com Conversely, in thionuphlutine-B, this attachment is axial. lookchem.com For both of these alkaloids, the CH₂S group's carbon atom is attached equatorially to the A'B' quinolizidine system. lookchem.com

| Alkaloid | Sulfur Atom Attachment to AB Quinolizidine System | CH₂S Group Carbon Attachment to A'B' Quinolizidine System |

|---|---|---|

| This compound | Equatorial | Equatorial |

| Thionuphlutine-B | Axial | Equatorial |

Structural Reassignments and Revisions Based on Detailed Spectroscopic Data

The definitive structural elucidation of this compound and its congeners has been heavily reliant on detailed spectroscopic analysis, which has allowed for the confirmation and, in some cases, revision of their proposed structures. The initial structure and relative configuration of this compound were deduced by a careful comparison of its spectroscopic properties with those of its established isomer, neothis compound. researchgate.netcdnsciencepub.com

Further confirmation and the determination of the absolute configuration were achieved through X-ray crystallography of this compound dihydrobromide dihydrate. researchgate.netcdnsciencepub.com This analysis firmly established the molecular structure and revealed details such as the distortion of the tetrahydrothiophene ring from planarity. researchgate.netcdnsciencepub.com

Nuclear Magnetic Resonance (NMR) spectroscopy has been particularly crucial in resolving the finer points of stereochemistry. lookchem.com The stereochemistry of the sulfur atom in the AB quinolizidine systems of this compound and thionuphlutine-B was definitively established through NMR analysis of the products from the sodium borodeuteride reduction of their 6,6'-dihydroxy derivatives. lookchem.com The stereospecific incorporation of deuterium (B1214612) during this reduction provided clear evidence for the equatorial sulfur linkage in the this compound series and the axial linkage in the thionuphlutine series. lookchem.com These detailed spectroscopic studies were essential for correctly assigning the structures of these complex isomeric alkaloids. lookchem.com

Biosynthetic Pathways and Proposed Mechanisms of Thiobinupharidine Formation

Hypothetical Biosynthetic Routes to Dimeric Nuphar Alkaloids

The formation of the dimeric structure of Thiobinupharidine is a central aspect of its biosynthesis. Various hypothetical routes have been proposed to explain the intricate coupling of its monomeric precursors.

A prominent hypothesis for the biosynthesis of dimeric Nuphar alkaloids, including this compound, was put forth by LaLonde. This proposed mechanism suggests that the formation of these complex structures begins with the elimination and subsequent oxidation of (−)-nupharidine. nih.gov Research by Shenvi and co-workers has provided experimental support for the feasibility of LaLonde's proposal through the successful total synthesis of (−)-neothis compound. nih.govacs.org

The core of LaLonde's mechanism involves a crucial dimerization step. This process is initiated by the attack of an ene-iminium species with an ambiphilic sulfur reagent, which leads to the formation of the central thiaspirane ring. nih.govacs.org Following this, hydration or reduction of a bis-iminium intermediate is theorized to yield the final dimeric compounds. nih.govacs.org

The initial stages of the proposed biosynthetic pathway for dimeric Nuphar alkaloids emphasize the significance of elimination and oxidation reactions. Specifically, LaLonde's mechanism posits that the monomeric precursor, (−)-nupharidine, undergoes elimination and oxidation to generate reactive intermediates. nih.gov Synthetic approaches have mirrored these proposed steps, utilizing oxidative cyclization methods to construct the distinctive thiaspirane framework. For instance, treatment of a tetrahydropyridine (B1245486) precursor with an oxidant, such as iodine (I₂), has been shown to effect this oxidative cyclization. nih.gov

Enzymatic Considerations in this compound Biosynthesis (Theoretical)

While the precise enzymatic machinery governing this compound biosynthesis remains largely uncharacterized, theoretical considerations based on general alkaloid biosynthesis principles suggest the involvement of specific enzymes controlling these complex transformations.

The dimerization of sesquiterpenoid units to form dimeric compounds like this compound is often hypothesized to be mediated by enzymatic processes, such as radical-mediated coupling. encyclopedia.pub The formation of the unique "central bis-spirocyclic tetrahydrothiophene (B86538) ring" is a defining characteristic of these dimeric structures and is a key step in their assembly. nih.gov Various mechanisms for alkaloid dimerization have been observed in nature, including Mannich reactions, Michael reactions, condensation reactions between aldehydes and amines, and oxidative additions involving phenols. amu.edu.az Some studies suggest that the dimerization of Nuphar alkaloids might involve an enzymatic cycloaddition. sci-hub.se

The stereochemical complexity of dimeric Nuphar alkaloids, particularly the specific configurations at their thiaspirane junction, points to a highly controlled biosynthetic process. encyclopedia.pub The biosynthesis of quinolizidine (B1214090) alkaloids, from which Nuphar alkaloids are derived, is known to be under strict stereoselective control. Any proposed biosynthetic pathway must account for the precise and selective formation and subsequent preservation of the multiple stereocenters present in these molecules. rsc.org Synthetic efforts to produce Nuphar alkaloids have successfully achieved enantioselective routes, further underscoring the importance of stereochemical control in their formation. nih.govnih.govnih.govnih.govcdnsciencepub.comresearchgate.net

Intermediates and Key Biosynthetic Branch Points Leading to Diverse Congeners

The biosynthetic pathway to this compound and its diverse congeners involves several key intermediates and branch points. (−)-Nupharidine is considered a crucial precursor in the formation of these dimeric alkaloids. nih.gov During the dimerization process, reactive species such as ene-iminium and bis-iminium intermediates are proposed to play a significant role. nih.govacs.org

One notable intermediate identified in the synthesis of neothis compound (B1252859) is 6,6′-dihydroxyneothis compound, which is considered a probable biosynthetic precursor. acs.orgresearchgate.net More broadly, the biosynthesis of quinolizidine alkaloids commences with L-lysine, which contributes C5 units to the growing molecular structure. rsc.orgacs.org Intermediates like cadaverine (B124047) and Δ¹-piperideine are recognized as part of the general quinolizidine alkaloid pathway. rsc.org The presence of various congeners suggests that the biosynthetic pathway includes key branch points, allowing for the diversification of the final alkaloid structures. biorxiv.orgresearchgate.net

Synthetic Methodologies Towards Thiobinupharidine and Its Analogs

Total Synthesis Approaches to the Thiobinupharidine Core

Total synthesis efforts for the this compound core aim to construct the complete molecular structure from simpler precursors. These approaches often involve sophisticated reactions to establish the complex spirocyclic system and control stereochemistry. nih.govbeilstein-journals.org

Biomimetic synthetic strategies are inspired by the proposed natural biosynthetic pathways of compounds. engineering.org.cn For Nuphar alkaloids, early investigations suggested a dimerization of symmetric monomers to form the central thiaspirane. nih.gov Shenvi and co-workers demonstrated the feasibility of a biomimetic approach for the synthesis of a Nuphar dimer, specifically (-)-neothis compound, involving a dihydroxydimer intermediate. researchgate.net This strategy often leverages inherent reactivity and molecular recognition to simplify complex bond formations, aiming for step-economic syntheses. lawrence-group.orgnih.gov

Non-biomimetic approaches diverge from the presumed natural biosynthesis, often employing novel reactions or sequences to construct the challenging thiaspirane core. nih.gov

A significant non-biomimetic strategy for forging the central bis-spirocyclic tetrahydrothiophene (B86538) ring involves the Stevens rearrangement. nih.govresearchgate.net This reaction typically proceeds via a sulfonium (B1226848) ylide, which can be generated in situ. nih.govresearchgate.netrsc.org For instance, in an asymmetric total synthesis of (+)-6-hydroxythis compound and (-)-6-hydroxythionuphlutine, the central bis-spirocyclic tetrahydrothiophene ring was formed through the Stevens rearrangement of a sulfonium ylide. This ylide was generated by the coupling of a copper-carbene with a spirocyclic thietane. nih.gov This method provides a powerful tool for constructing the intricate sulfur-containing spirocyclic system. nih.gov

Copper-catalyzed coupling reactions have emerged as effective methods for assembling the thiaspirane core. nih.govnih.gov A notable example is the copper-catalyzed coupling of unsymmetrical monomers, which allowed for the first time the chemoselective access to unsymmetrically oxidized Nuphar thioalkaloids, such as (+)-6-hydroxythis compound and (-)-6-hydroxythionuphlutine. nih.gov Extensive screening of catalysts, including Rhodium and Copper complexes, revealed that a combination of Cu(hfacac)₂ and microwave irradiation was highly effective for specific coupling partners, yielding products corresponding to the configurations of this compound and thionuphlutine. nih.gov This approach is particularly valuable for its ability to control the assembly of complex structures from simpler building blocks. nih.gov

Stereoselective Construction of Key Chirality Centers

The precise control over stereochemistry is paramount in the synthesis of this compound due to its numerous chiral centers. nih.govesf.edu Strategies for stereoselective construction often involve enantioselective reactions. For example, enantioselective vinylogous Mukaiyama–Mannich (vM–Mannich) reactions catalyzed by chiral phosphoric acids have been employed in the synthesis of Nuphar analogs, proceeding with excellent diastereoselectivity. researchgate.netresearchgate.net These methods are crucial for achieving the desired stereoisomer of the natural product. nih.govresearchgate.net

Synthesis of this compound Derivatives and Non-Natural Analogs

Beyond the total synthesis of the natural product, research also focuses on synthesizing this compound derivatives and non-natural analogs. researchgate.netnih.gov These efforts are driven by the desire to explore structure-activity relationships (SAR) and potentially discover compounds with enhanced or novel biological activities. nih.govresearchgate.netpsu.edu For instance, simplified monomeric analogs of Nuphar alkaloids have been synthesized, and some have shown comparable or even more potent activity than the dimeric alkaloids in certain biological assays. nih.gov The synthesis of non-natural enantiomers has also been explored, revealing that both natural and unnatural enantiomers can exhibit similar biological activity. nih.govresearchgate.net These synthetic endeavors often involve modifications to the core structure, such as alterations to the hydroxyl groups or the methyl groups, to investigate their impact on activity. nih.govresearchgate.net

Table 1: Key Synthetic Methodologies for this compound and Analogs

| Synthetic Approach | Key Features | Outcome/Application | References |

| Biomimetic Synthesis | Mimics natural biosynthetic pathways, often involving dimerization of monomers. | Achieved synthesis of (-)-neothis compound via a dihydroxydimer intermediate. | engineering.org.cnresearchgate.net |

| Stevens Rearrangement | Forges the central bis-spirocyclic tetrahydrothiophene ring via sulfonium ylide from copper-carbene and thietane. | Asymmetric total synthesis of (+)-6-hydroxythis compound and (-)-6-hydroxythionuphlutine. | nih.govresearchgate.net |

| Copper-Catalyzed Coupling | Couples unsymmetrical monomers using Cu(hfacac)₂ and microwave irradiation. | Chemoselective access to unsymmetrically oxidized Nuphar thioalkaloids. | nih.gov |

| Stereoselective Construction | Employs enantioselective reactions like vM-Mannich catalyzed by chiral phosphoric acids. | Achieves excellent diastereoselectivity in constructing key chiral centers. | researchgate.netresearchgate.net |

| Synthesis of Derivatives/Analogs | Modifications to core structure, including monomeric and non-natural enantiomers. | Exploration of structure-activity relationships; some analogs show potent activity. | nih.govresearchgate.netresearchgate.netnih.govpsu.edu |

Access to Hydroxylated Dimeric Nuphar Alkaloids

The first total synthesis of a thiaspirane Nuphar dimer, specifically (-)-neothis compound, was reported by Shenvi's group in 2013. researchgate.netnih.govmdpi.comacs.org This achievement involved an eight-step asymmetric synthesis that commenced from 3-methyl-2-cyclopentenone, demonstrating the feasibility of constructing the core dimeric structure. researchgate.netacs.org

Subsequently, Wu's group made significant strides in accessing biologically active, hydroxylated dimeric Nuphar alkaloids. unifi.itresearchgate.netnih.gov Their approach involved the dimerization of enantiomerically pure monomeric cyano quinolizidines, facilitated by chiral indium(III) complexes. researchgate.netnih.gov This strategy utilized α-aminonitrile as a stable, hydrolytically robust surrogate for its corresponding hemiaminal, which is typically labile and difficult to purify. nih.gov Further expansion of this work by Wu and co-workers led to the collective total synthesis of ten dimeric Nuphar thioalkaloids, encompassing both natural and unnatural forms. This was achieved through a stereoselective dimerization process employing a combination of Lewis acids and chiral ligands. mdpi.com Biological evaluations of these synthetic products indicated comparable activity between natural and unnatural enantiomers against the human U937 cell line. nih.gov

Another distinct asymmetric total synthesis of (+)-6-hydroxythis compound and (-)-6-hydroxythionuphlutine was reported, where the central bis-spirocyclic tetrahydrothiophene ring was formed via the Stevens rearrangement of a sulfonium ylide. This ylide was generated in situ from the coupling of a copper-carbene with a spirocyclic thietane, representing a departure from earlier biomimetic dimerization strategies of symmetric monomers. nih.govresearchgate.net

Key synthetic achievements in accessing hydroxylated dimeric Nuphar alkaloids are summarized in the table below:

| Year | Research Group | Target Compound(s) | Key Strategy | Notes |

| 22013 | Shenvi's Group | (-)-Neothis compound | Eight-step asymmetric synthesis from 3-methyl-2-cyclopentenone. researchgate.netacs.org | First total synthesis of a thiaspirane Nuphar dimer. researchgate.netnih.govmdpi.comacs.org |

| 22015 | Wu's Group | Hydroxylated Dimeric Nuphar Alkaloids (e.g., 1a, 1b, 2a, 3a, 4a) | Dimerization of enantiomerically pure monomeric cyano quinolizidine (B1214090) using chiral indium(III) complexes. researchgate.netnih.gov | First total syntheses of biologically active hydroxylated dimeric Nuphar alkaloids. unifi.itresearchgate.netnih.gov |

| 22017 | Wu's Group (Lacharity et al.) | (+)-6-Hydroxythis compound, (-)-6-Hydroxythionuphlutine | Stevens rearrangement of sulfonium ylide from copper-carbene and spirocyclic thietane. nih.gov | Diverged from proposed biosynthesis and symmetric monomer dimerization. nih.gov |

| 22015 | Wu's Group | Ten dimeric Nuphar thioalkaloids (natural and unnatural) | Collective total synthesis using Lewis acids and chiral ligands for stereoselective dimerization. mdpi.com | Biological evaluation showed similar activity for both enantiomers. nih.gov |

Preparation of Monomeric Thiaspirane Pharmacophore Analogs for Mechanistic Studies

To elucidate the biological mechanism of action of Nuphar alkaloids, particularly their apoptotic activity, monomeric thiaspirane pharmacophore analogs have been synthesized. Shenvi and co-workers hypothesized that the apoptotic activity of 6,6′-dihydroxy Nuphar alkaloids might stem from a retrodimerization event, initiated by nucleophilic attack on sulfur, which generates an electrophilic ene-iminium species. nih.govresearchgate.net

To test this hypothesis, simplified monomeric and dimeric thiaspirane iminium analogs were prepared. nih.govresearchgate.net A novel method was devised to synthesize a monomeric Nuphar thiaspirane, enabling detailed studies of its reactivity with nucleophiles. acs.orgnih.gov These investigations revealed that the sulfur atom within the thiaspirane pharmacophore is electrophilic. It reacts with thiophenol or glutathione (B108866) at ambient temperatures, leading to the cleavage of the C-S bond and the formation of a disulfide. researchgate.netacs.orgnih.govnih.govresearchgate.net

While monomeric thiaspiranes proved valuable for characterizing nucleophile-electrophile adducts, their reactions often required high thiol concentrations (1-5 M) and were reversible in the absence of a reductant. acs.orgnih.gov In contrast, simplified Nuphar dimers, synthesized via a tetrasulfide-mediated dimerization, were observed to form iminium thioether adducts with thiols at more physiologically relevant concentrations (5 mM). nih.gov This suggests that the dimeric structure might facilitate the proposed retrodimerization and subsequent reactivity. nih.gov

Deuterium (B1214612) Labeling for Mechanistic and Spectroscopic Investigations

Information regarding the specific application of deuterium labeling for mechanistic and spectroscopic investigations of this compound and its analogs was not found within the provided search results.

Strategic Considerations in this compound Total Synthesis

The total synthesis of complex natural products like this compound is not merely about achieving the final molecule but also involves overcoming significant strategic hurdles, particularly concerning stereochemical control and synthetic efficiency. nih.govnih.gov

Challenges in Overriding Inherent Diastereochemical Outcomes

A major challenge in the synthesis of dimeric Nuphar alkaloids lies in controlling and overriding the inherent diastereochemical outcome at the C7 and C7' positions during the formation of the crucial thiaspirane ring. researchgate.netnih.govnih.gov Spontaneous dimerization, in the absence of catalysts, often preferentially yields the stereochemical relationship characteristic of the neothis compound (B1252859) architecture, typically in a 4:1 ratio over other series. researchgate.netnih.gov

Early synthetic efforts, such as those employing stoichiometric amounts of indium(III) complexes in the dimerization process, demonstrated only moderate control over the diastereochemical outcome. This limitation necessitated laborious purification steps for each diastereomer, which significantly hampered the practicality and efficiency of synthesizing these compounds for structure-activity relationship (SAR) studies. researchgate.netnih.gov To circumvent this, alternative strategies, such as the use of the Polonovski reaction to generate reactive iminium ions, have been explored to enable more controlled transformations. nih.gov The complexity of the dimerization mechanism, possibly involving more than simple substrate-ligand interactions, is suggested by the lack of a pronounced matched-mismatched effect when using different antipodes of ligands with chiral phosphoric acids or catalytic Lewis acids. nih.gov

Efficiency and Selectivity in Building Complex Molecular Architectures

The pursuit of total synthesis serves as a critical platform for discovering new chemical reactivity, evaluating physical organic theories, and testing the power of existing synthetic methodologies, ultimately enabling advancements in biology and medicine. nih.govnih.gov The efficiency and selectivity in constructing complex molecular architectures are paramount.

The brevity of certain synthetic routes, such as Shenvi's eight-step asymmetric synthesis of (-)-neothis compound, highlights the importance of streamlined procedures. This particular synthesis relied on effective tandem reductive allylation of cyclopentenones and minimizing unnecessary redox manipulations and functional group interconversions. researchgate.netacs.org Wu's group further contributed to this by developing a chiral ion pair strategy, which allowed for the manipulation of stereoselectivity in sulfide-mediated dimerization reactions. nih.gov

The inspiration drawn from natural product biosynthesis is crucial for designing efficient synthetic strategies, as chemical synthesis is vital for ensuring the supply of these complex molecules for both medicinal applications and functional studies. nih.gov Furthermore, the ability to couple unsymmetrical monomers has opened new avenues for accessing unsymmetrically oxidized products, a significant advancement over previous strategies that relied solely on the dimerization of symmetric monomers. nih.gov This continuous refinement of synthetic approaches underscores the ongoing quest for improved efficiency and selectivity in the total synthesis of challenging natural products like this compound. nih.gov

Mechanistic Investigations of Thiobinupharidine S Biological Activities

Apoptosis-Inducing Mechanisms of Thiobinupharidine Derivatives

Dimeric sesquiterpene thioalkaloids, particularly those with a hydroxyl group such as 6-hydroxythis compound and 6,6′-dihydroxythis compound (DTBN), have demonstrated potent apoptosis-inducing effects in various tumor cell lines, including human leukemia (U937) and acute myeloid leukemia (NB4 AML) cells. This rapid induction of apoptosis can occur within 1 to 6 hours of exposure. jst.go.jpresearchgate.net

The apoptotic effects induced by 6,6′-dihydroxythis compound (DTBN) are mediated through the activation of key executioner caspases, specifically caspase 3 and caspase 9. dntb.gov.ua Caspases are a family of cysteine proteases that play a central role in the controlled cascade of programmed cell death. Their activation typically involves proteolytic processing of inactive zymogens. github.ionih.gov The activation of these caspases by DTBN leads to the cleavage of poly (ADP-ribose) polymerase (PARP), a hallmark event in apoptosis. researchgate.netdntb.gov.ua The caspase-dependent nature of this apoptotic effect has been confirmed through the use of pan-caspase inhibitors, such as Q-VD-OPH, which prevent PARP cleavage and preserve cytochrome c once released from mitochondria. researchgate.netdntb.gov.ua

This compound derivatives induce cytochrome c release from mitochondria, a critical step in the intrinsic apoptotic pathway. Notably, this mitochondrial outer membrane permeabilization (MOMP) and subsequent cytochrome c release appear to be independent of the pro-apoptotic BCL2 family proteins BAX and BAK. researchgate.netresearchgate.netnih.gov Studies using Jurkat wild-type cells and clonal derivatives lacking BAX and BAK (e.g., c3 and c4 cell lines) have shown that 6-hydroxythis compound (6-HTBN) can still induce PARP cleavage and cytochrome c translocation from the mitochondrial pellet to the cytosol, even in the absence of BAX and BAK. researchgate.net This suggests a novel mechanism for mitochondrial dysfunction and cytochrome c release, distinct from the canonical BAX/BAK-dependent pathway. researchgate.netnih.govnih.gov

A proposed mechanism for the apoptotic activity of certain dihydroxy Nuphar alkaloids, including 6,6′-dihydroxythis compound, involves a retrodimerization event. This process is hypothesized to be triggered by a nucleophilic attack on the sulfur atom, leading to the formation of an electrophilic, unsaturated iminium species. researchgate.netnih.govnih.gov This electrophilic sulfur in the iminium thiaspirane is thought to be crucial for the biological activity. researchgate.netnih.govacs.org

Experiments with simplified monomeric and dimeric thiaspirane iminium analogues have demonstrated that the thioether moiety can indeed act as an electrophile. Treatment of these analogues with nucleophilic thiols, such as thiophenol or glutathione (B108866), results in the cleavage of the C-S bond and the formation of a disulfide. researchgate.netnih.govnih.govacs.org The rate of disulfide formation is proportional to the pKa of the embedded iminium. nih.govacs.org This reactivity suggests that dihydroxy Nuphar dimers may act as prodrugs for a highly reactive covalent binder. nih.govacs.org Furthermore, dimeric analogues have shown cytotoxicity against Jurkat and HT29 cells, whereas their monomeric counterparts exhibited no activity, supporting the significance of the dimeric structure and the proposed retrodimerization mechanism for certain biological effects. nih.gov

Immunomodulatory Mechanisms

This compound and its related dimeric sesquiterpene thioalkaloids also possess significant immunomodulatory properties. jst.go.jpresearchgate.netresearchgate.net

These compounds have been shown to potently inhibit human peripheral T cell proliferation induced by anti-CD3/CD28. researchgate.net For instance, several dimeric sesquiterpene thioalkaloids exhibited potent immunosuppressive activities with IC50 values ranging from 0.1 to 12.1 µM against this T cell proliferation. researchgate.net This inhibition of T cell proliferation is a key aspect of their immunomodulatory effect. researchgate.netnih.gov

Mechanistic studies have revealed that compounds like 6,6′-dihydroxythis compound (DTBN) can dose-dependently decrease the levels of pro-inflammatory cytokines. researchgate.netnih.gov A partially purified alkaloid fraction from Nuphar lutea, containing thiobinupharidines, has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12 in the sera of LPS-treated mice or in the supernatants of peritoneal macrophages stimulated with LPS. researchgate.net Conversely, pre-treatment with this fraction also led to a significant increase in the anti-inflammatory cytokine IL-10. researchgate.net This anti-inflammatory effect is partly attributed to the downregulation of nuclear factor kappa B (NF-κB), a master transcription factor involved in inflammatory responses. researchgate.netnih.govresearchgate.netresearchgate.net

Antimicrobial Mechanisms of Action

Dimeric sesquiterpene thioalkaloids, notably 6,6′-dihydroxythis compound (DTBN), have demonstrated significant antimicrobial properties, particularly against multidrug-resistant bacterial strains. researchgate.netnih.govresearchgate.net

One of the primary antimicrobial mechanisms identified for 6,6′-dihydroxythis compound (DTBN) is the inhibition of DNA topoisomerase IV in bacterial strains. Studies have shown that DTBN effectively inhibits DNA topoisomerase IV in Staphylococcus aureus but does not inhibit DNA gyrase, another crucial bacterial enzyme involved in DNA replication. researchgate.netnih.govresearchgate.net The inhibition of DNA topoisomerase IV by DTBN occurs with an IC50 value ranging from 10 to 15 µM. researchgate.netnih.gov This selective inhibition suggests a distinct mode of action compared to some conventional quinolone antibiotics that often target both DNA gyrase and topoisomerase IV. researchgate.netnih.govplos.orgmdpi.comnih.govmdpi.com

6,6′-dihydroxythis compound (DTBN) exhibits potent antibacterial activity against significant clinical pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). researchgate.netnih.govresearchgate.net The minimum inhibitory concentration (MIC) values for DTBN against various MRSA and VRE strains typically range from 1 to 4 µg/mL. researchgate.netnih.gov Furthermore, research indicates that DTBN can exert synergistic effects when combined with existing anti-MRSA drugs and vancomycin (B549263) against VRE, suggesting its potential to enhance the efficacy of current antibiotic therapies. researchgate.net While DTBN primarily targets DNA topoisomerase IV, it has shown only slight cross-resistance to norfloxacin-resistant S. aureus, which implies that DTBN might engage additional, yet-to-be-fully-elucidated targets within bacterial cells. researchgate.netnih.gov

Table 1: Antimicrobial Activity of 6,6′-Dihydroxythis compound (DTBN)

| Target/Pathogen | Mechanism/Effect | Value/Observation | Reference |

| DNA Topoisomerase IV (S. aureus) | Inhibition | IC50: 10-15 µM | researchgate.netnih.gov |

| DNA Gyrase (S. aureus) | No inhibition | - | researchgate.netnih.gov |

| MRSA strains | Antimicrobial activity | MIC: 1-4 µg/mL | researchgate.netnih.gov |

| VRE strains | Antimicrobial activity | MIC: 1-4 µg/mL | researchgate.netnih.gov |

| Anti-MRSA drugs + Vancomycin for VRE | Synergistic effects | Enhanced efficacy | researchgate.net |

| Norfloxacin-resistant S. aureus | Slight cross-resistance (suggests other targets) | - | researchgate.netnih.gov |

Antimetastatic Mechanisms in Cellular Models

This compound derivatives, particularly 6-hydroxythis compound and 6,6′-dihydroxythis compound (DTBN), have demonstrated promising antimetastatic properties through their effects on cellular invasion and modulation of key signaling pathways. mdpi.comnih.govneuroquantology.comresearchgate.netjst.go.jp

6-hydroxythis compound has been shown to significantly inhibit the invasion of malignant cell lines. Specifically, it demonstrated potent inhibition of collagen-matrix invasion by B-16 melanoma cells with an in vitro IC50 of 29 nM. nih.gov Beyond in vitro models, 6-hydroxythis compound effectively reduced lung tumor development in murine models by over 90% within ten days following the infusion of B16 melanoma cells. neuroquantology.com Similarly, 6,6′-dihydroxythis compound (DTBN) has also been reported to inhibit the invasion of collagen-matrix by B-16 melanoma cells. nih.gov These findings suggest that these derivatives interfere with the cellular processes critical for cancer cell dissemination. nih.gov

The antimetastatic activity of this compound derivatives involves the modulation of crucial cellular signaling pathways. 6-hydroxythis compound, for instance, has been observed to downregulate the expression of phosphorylated Cofilin and LIM Domain Kinase 1 (LIMK1) in LM8 osteosarcoma cells. neuroquantology.com This modulation is significant because Cofilin is an actin-binding protein that plays a central role in regulating actin filament dynamics, which are essential for cell motility, migration, and invasion—processes fundamental to metastasis. nih.govmdpi.com LIMK1 is an upstream kinase that phosphorylates and inactivates Cofilin, thereby controlling actin cytoskeletal reorganization. nih.govmdpi.comnih.govoncotarget.com By modulating Cofilin and LIMK1, 6-hydroxythis compound disrupts the actin cytoskeleton's dynamic balance, thereby impeding the ability of cancer cells to migrate and invade. neuroquantology.comnih.gov

Table 2: Antimetastatic Effects and Mechanistic Targets

| Compound | Cell Line/Model | Effect on Metastasis/Invasion | Mechanistic Target/Pathway | Value/Observation | Reference |

| 6-hydroxythis compound | B-16 melanoma cells | Inhibition of collagen-matrix invasion | - | IC50: 29 nM | nih.gov |

| 6-hydroxythis compound | Murine lung tumor model | Reduced lung tumor development | - | >90% reduction | neuroquantology.com |

| 6-hydroxythis compound | LM8 osteosarcoma cells | Prevention of metastasis | Downregulation of phosphorylated Cofilin and LIM Domain Kinase 1 (LIMK1) | - | neuroquantology.com |

| 6,6′-dihydroxythis compound (DTBN) | B-16 melanoma cells | Inhibition of collagen-matrix invasion | - | - | nih.gov |

Anti-Inflammatory Mechanisms of Action

This compound derivatives, particularly 6,6′-dihydroxythis compound (DTBN) and extracts from Nuphar lutea enriched in these compounds, exhibit significant anti-inflammatory activities through various molecular mechanisms. mdpi.comnih.govmdpi.comresearchgate.net

One key mechanism involves the downregulation of Nuclear Factor-kappa B (NF-κB). mdpi.comnih.govmdpi.comresearchgate.net NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammatory responses. researchgate.netchimia.ch By inhibiting NF-κB, DTBN can suppress the production of pro-inflammatory mediators. mdpi.commdpi.com

Furthermore, DTBN has been identified as an effective inhibitor of Protein Kinase C (PKC) catalytic activity. mdpi.comresearchgate.net Specifically, conventional PKC isoforms, such as PKCα and PKCγ, are more sensitive to DTBN inhibition compared to novel or atypical PKCs. researchgate.net PKC enzymes play diverse roles in cellular signaling, including the regulation of inflammatory processes. researchgate.net

In addition to its effects on NF-κB and PKCs, DTBN inhibits cysteine proteases, including cathepsins S, B, and L, as well as papain. mdpi.com Cathepsins are lysosomal proteases involved in various physiological and pathological processes, including inflammation and immune responses. mdpi.com

Beyond direct enzymatic inhibition, DTBN has been shown to prime neutrophils against bacteria involved in gum inflammation. This priming effect enhances phagocytosis, reactive oxygen species (ROS) production, and neutrophil extracellular trap (NET) formation, contributing to the innate immune response and resolution of inflammation. researchgate.net These multifaceted interactions highlight the potential of this compound derivatives as anti-inflammatory agents. mdpi.commdpi.com

Table 3: Anti-Inflammatory Mechanisms of 6,6′-Dihydroxythis compound (DTBN)

| Target/Pathway | Mechanism/Effect | Reference |

| NF-κB | Downregulation | mdpi.comnih.govmdpi.comresearchgate.net |

| Protein Kinase C (PKC) | Inhibition of catalytic activity (preferentially PKCα and PKCγ) | mdpi.comresearchgate.net |

| Cysteine Proteases (Cathepsins S, B, L, Papain) | Inhibition | mdpi.com |

| Neutrophils | Priming against bacteria, enhancing phagocytosis, ROS production, and NET formation | researchgate.net |

Antioxidant Activity and Associated Mechanisms (General Principles Applied to this compound Alkaloids)

This compound, a dimeric sesquiterpene thioalkaloid, is a prominent compound within the Nuphar genus of water lilies, which have been traditionally recognized for various biological properties. While Nuphar alkaloids, including this compound and its derivatives, are primarily studied for their cytotoxic and anti-apoptotic effects, the interplay with oxidative stress is a recurring theme in their mechanistic investigations. Some reviews generally mention antioxidant activity as a characteristic of Nuphar alkaloids. However, detailed research specifically outlining this compound's direct antioxidant mechanisms, such as precise radical scavenging pathways or quantitative modulation of endogenous antioxidant enzymes, is not extensively detailed in the provided literature. The observed biological effects of these alkaloids are sometimes linked to the induction of oxidative stress, and exogenous antioxidants have been shown to mitigate these effects, suggesting a role for redox balance in their cellular impact.

Direct Radical Scavenging Pathways (HAT, SET-PT, SPLET)

Antioxidants can neutralize free radicals through several direct radical scavenging mechanisms, primarily the Hydrogen Atom Transfer (HAT), Single Electron Transfer followed by Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET) pathways. These mechanisms are characterized by distinct thermodynamic parameters and are influenced by the chemical structure of the antioxidant and the surrounding environment.

Hydrogen Atom Transfer (HAT) : In the HAT mechanism, an antioxidant directly transfers a hydrogen atom to a free radical, forming a stable radical and a neutral product. This one-step process is thermodynamically governed by the bond dissociation enthalpy (BDE) of the O-H or N-H bond in the antioxidant; a lower BDE indicates a higher propensity for hydrogen donation and thus stronger radical scavenging capacity. For phenolic compounds, the HAT mechanism is often thermodynamically favored in the gas phase.

Single Electron Transfer followed by Proton Transfer (SET-PT) : The SET-PT mechanism involves two sequential steps. First, the antioxidant donates an electron to the free radical, forming a radical cation. Subsequently, this radical cation undergoes deprotonation. The feasibility of this mechanism is assessed by the ionization potential (IP) for the electron transfer step and the proton dissociation enthalpy (PDE) for the proton transfer step.

Sequential Proton Loss Electron Transfer (SPLET) : The SPLET mechanism also proceeds in two steps. Initially, the antioxidant loses a proton, forming an anion. This is followed by the transfer of an electron from the anion to the free radical. The critical parameters for evaluating the SPLET mechanism are proton affinity (PA) for the proton loss and electron transfer enthalpy (ETE) for the electron transfer. SPLET is often considered a significant mechanism in polar solvents.

While the general principles of these radical scavenging pathways are well-established for various antioxidant compounds, specific data detailing this compound's direct participation in HAT, SET-PT, or SPLET mechanisms is not explicitly provided in the search results. The complex structure of this compound, containing sulfur and nitrogen atoms, suggests potential sites for redox activity. For instance, the presence of sulfur and nitrogen atoms in other heterocyclic compounds has been noted to suggest potential antioxidant activity through these mechanisms. However, direct experimental or computational data quantifying the BDE, IP, PA, PDE, or ETE values for this compound or its specific active sites in the context of radical scavenging is not available in the provided sources. Studies on Nuphar alkaloids often focus on their cytotoxic effects, which can be mediated by the induction of oxidative stress, rather than the alkaloids acting as direct radical scavengers.

Potential Modulation of Endogenous Antioxidant Enzymes

The body's primary defense against oxidative stress involves a sophisticated network of endogenous antioxidant enzymes. These enzymes play crucial roles in detoxifying reactive oxygen species (ROS) and maintaining cellular redox homeostasis. Key enzymes include:

Superoxide (B77818) Dismutase (SOD) : This enzyme catalyzes the dismutation of superoxide radicals (O₂⁻•) into oxygen and hydrogen peroxide (H₂O₂).

Catalase (CAT) : CAT is responsible for breaking down hydrogen peroxide into water and oxygen, thereby preventing the formation of highly reactive hydroxyl radicals via the Fenton reaction.

Glutathione Peroxidase (GPx) : GPx enzymes reduce hydrogen peroxide and organic hydroperoxides to water or corresponding alcohols, utilizing glutathione (GSH) as a substrate.

Antioxidant compounds can indirectly reduce oxidative stress by modulating the activity or expression of these endogenous antioxidant enzymes, either by inhibiting ROS-generating enzymes (e.g., NAD(P)H oxidase, xanthine (B1682287) oxidase) or by enhancing the activity/expression of antioxidant enzymes.

For this compound and related Nuphar alkaloids, the provided literature indicates an involvement of oxidative stress in their biological effects, particularly their cytotoxicity. For example, a thioalkaloid-enriched fraction from Nuphar lutea (NUP) was shown to induce cell death partly through the induction of oxidative stress, and the addition of the thiol antioxidant N-acetyl cysteine prevented the accumulation of reactive oxygen species (ROS) and significantly inhibited apoptosis. This suggests that the cellular redox state is critical for the observed effects of these alkaloids. However, direct evidence demonstrating that this compound itself specifically enhances the activity or expression of endogenous antioxidant enzymes like SOD, CAT, or GPx, or inhibits ROS-generating enzymes, is not explicitly provided with detailed research findings or data tables in the current search results. While some natural compounds are known to modulate these enzymes, the precise mechanisms by which this compound alkaloids might influence these enzymatic systems require further dedicated investigation.

Structure Activity Relationship Sar Studies of Thiobinupharidine Analogs

Influence of Hydroxyl Groups on Biological Activity

The presence and position of hydroxyl groups significantly impact the biological activity of dimeric Nuphar alkaloids. Research indicates a critical requirement for specific hydroxyl groups for observed bioactivities, such as apoptosis induction ijbpas.com. For instance, 6-hydroxythiobinupharidine (1b), a highly potent analog, exhibits antimetastatic activity with an in vitro IC₅₀ of 29 nM and is known to induce rapid apoptosis nih.govwikipedia.org. In contrast, simplified analogs where the thioether is replaced by a hydroxyl group have been reported to lose all activity in fungicidal experiments, highlighting the distinct role of the sulfur-containing moiety nih.gov.

Importance of the Aminal Hydroxyl Group for Apoptotic Activity

A central finding in the SAR of Nuphar alkaloids is the critical requirement of the aminal hydroxyl group for their apoptotic activity ijbpas.com. Cytotoxicity assays have demonstrated that a hemiaminal group adjacent to the tert-alkyl thioether at the C6 position is essential for the induction of apoptosis nih.govnih.gov. For example, 6-OH-TNL (6-hydroxythionuphlutine B), a congener of the Nuphar dimers, is strongly apoptotic at concentrations below 1 µM. Conversely, 6′-OH-TNL (6′-hydroxythionuphlutine B), which possesses a hydroxyl group at the C6′ position instead, is completely inactive even at 10 µM nih.govnih.gov. This stark difference underscores the positional specificity and the vital role of the C6 aminal hydroxyl group. The apoptotic activity of 6,6′-dihydroxy Nuphar alkaloids is proposed to arise from a retrodimerization event, initiated by a nucleophilic attack on the sulfur atom, leading to the formation of an electrophilic ene-iminium species.

Table 1: Apoptotic Activity of Hydroxylated Nuphar Dimers

| Compound Name | Hydroxyl Group Position | Apoptotic Activity | Concentration for Activity |

| 6-OH-TNL | C6 | Strong Apoptosis | < 1 µM |

| 6′-OH-TNL | C6′ | Inactive | 10 µM |

| 6,6′-dihydroxythis compound (DTBN) | C6, C6′ | Apoptosis, Antimetastatic | 29 nM (IC₅₀ for antimetastatic) nih.gov |

| Neothis compound (B1252859) | Various | Not Active | Apoptosis assays ijbpas.com |

Stereospecificity of Hydroxylation and Activity Profile

The stereochemistry of hydroxylation significantly influences the activity profile of these alkaloids. The synthesis of (-)-neothis compound, for instance, revealed that this specific stereoisomer is not active in apoptosis assays, despite being a dimeric thiaspirane alkaloid ijbpas.com. This suggests that not only the presence but also the precise stereochemical orientation of functional groups, including hydroxyls, is crucial for biological efficacy. Dimerization processes often favor specific stereochemical relationships, such as the neothis compound architecture, which forms in a 4:1 ratio over other series ijbpas.com. The distinct activities of 6-OH-TNL and 6′-OH-TNL further exemplify this stereospecificity or positional specificity, where a minor change in hydroxyl group placement leads to a complete loss of apoptotic activity nih.govnih.gov.

Role of the Thiaspirane Pharmacophore in Bioactivity

Electrophilic Nature of the Sulfur Atom and its Reactivity with Nucleophiles

A key aspect of the thiaspirane pharmacophore's role is the electrophilic nature of its sulfur atom nih.govwikipedia.orgnih.gov. Contrary to earlier assumptions, the sulfur atom in this pharmacophore acts as an electrophile, readily reacting with nucleophilic thiols such as thiophenol or glutathione (B108866) at ambient temperatures nih.govwikipedia.orgnih.gov. This reaction involves the cleavage of a C-S bond and the formation of a disulfide bond nih.govwikipedia.org. In dihydroxy-dimers, this electrophilic reactivity can lead to rapid retrodimerization, yielding highly electrophilic, unsaturated iminium ions nih.govnih.gov. Studies using a simple thiophane analogue of the Nuphar dimers demonstrated its ability to induce apoptosis at single-digit micromolar concentrations and to label reactive cysteines, suggesting a mechanism involving interaction with cellular thiols nih.govwikipedia.org. Molecular docking studies have further supported this, showing the cysteine sulfur of Cathepsin S, L, and B in close proximity to the 6,6′-dihydroxythis compound (DTBN) thiaspirane ring, indicating potential for disulfide bond formation.

Correlation between Iminium pKa and Disulfide Formation Rates

The rate of disulfide formation, a crucial aspect of the thiaspirane pharmacophore's reactivity, is directly proportional to the pKa of the corresponding ammonium (B1175870) ion embedded within the structure nih.govwikipedia.org. This correlation highlights the influence of the basicity of the iminium nitrogen on the electrophilicity of the sulfur atom. Reactions involving disulfide formation with thiols are dependent on the pKa of both the nucleophilic cysteine thiol and the leaving-group thiol. A lower cysteine pKa, often due to the stabilization of the thiolate by electron-withdrawing groups or nearby positive charges, leads to an increased rate of thiol-disulfide exchange. It is the thiolate form, not the protonated thiol, that attacks disulfide bonds, implying that thiol-disulfide exchange is inhibited at lower pH values where the protonated thiol is favored. In experimental settings, half-lives for disulfide formation have been observed to be less than 5 hours at a 5 mM concentration of thiol, further emphasizing the rapid kinetics influenced by the iminium pKa nih.govwikipedia.org.

Table 2: Influence of Iminium pKa on Disulfide Formation Rates (Illustrative)

| Factor/Condition | Effect on Thiolate Concentration | Effect on Disulfide Formation Rate | Source |

| Higher Iminium pKa | Increased (indirectly via equilibrium) | Increased | nih.govwikipedia.org |

| Lower Cysteine pKa | Increased | Increased | |

| Electron-withdrawing groups near thiol | Increased | Increased | |

| Low pH | Decreased | Inhibited |

Conformational Factors and Their Impact on Molecular Interactions

Molecular modeling and simulation studies have provided insights into how these conformational aspects influence interactions with biological targets. For instance, molecular docking and dynamic simulations performed with 6,6′-dihydroxythis compound (DTBN) against SARS-CoV-2 RNA Dependent RNA Polymerase (RdRp) revealed that the hydroxyl group of DTBN is involved in hydrogen bonding with the amino acid residue Tyr689 of RdRp. Furthermore, covalent docking and molecular dynamic simulations were conducted to validate the formation of disulfide bonds and assess the stability of Cathepsin-DTBN complexes, indicating specific binding conformations. The inherent complexity of quinolizidine (B1214090) alkaloids, with their multiple stereocenters, necessitates careful consideration of structural factors when evaluating their drug-likeness and potential for molecular interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used in medicinal chemistry to establish a mathematical relationship between the chemical structure of a compound and its biological activity. By correlating structural features (molecular descriptors) with observed biological effects, QSAR models can predict the activity of new or untested compounds, guide the design of novel analogs with improved properties, and elucidate the mechanisms of action nih.gov. This approach is particularly valuable in natural product research, where diverse chemical scaffolds are explored for therapeutic potential.

This compound, a dimeric sesquiterpene thioalkaloid isolated from Nuphar lutea, possesses a complex chemical structure and exhibits a range of significant biological activities, including cytotoxic, antiviral, antimicrobial, anti-inflammatory, antimalarial, and antiacetylcholinesterase properties researchgate.net. It has also been identified as a potential S100B antagonist, suggesting its relevance in neurological conditions like epilepsy. Given this broad spectrum of bioactivities, QSAR studies are highly pertinent for understanding and optimizing the pharmacological profiles of this compound and its synthetic or natural analogs.

While specific detailed QSAR models with explicit equations and statistical parameters solely for this compound analogs are not extensively detailed in readily available literature, the principles and methodologies of QSAR have been applied to the broader class of Nuphar alkaloids and other natural products from Nuphar lutea. For instance, the Prediction of Activity Spectra for Substances (PASS) software, which is based on Structure-Activity Relationships (SAR) data, has been utilized to assess the potential biological activities (e.g., antineoplastic, anti-inflammatory, antifungal, and antibacterial) of major components from Nuphar lutea. This indicates the applicability of computational predictive methods to this class of compounds.

Typical QSAR studies on complex natural products like this compound analogs would involve the calculation of various molecular descriptors that quantify different aspects of their chemical structure. These descriptors can be broadly categorized into:

Physicochemical descriptors : Reflecting properties like lipophilicity (e.g., LogP), molecular weight, and polar surface area, which influence absorption, distribution, and binding.

Electronic descriptors : Describing electron distribution, charge, and polarizability, crucial for understanding intermolecular interactions (e.g., HOMO/LUMO energies, partial charges).

Steric descriptors : Quantifying the three-dimensional shape and size of the molecules, affecting receptor fit and binding affinity (e.g., molar refractivity, shape indices).

Topological descriptors : Representing the connectivity and branching patterns of atoms within the molecule (e.g., molecular connectivity indices).

Modern QSAR approaches often leverage machine learning algorithms, such as Random Forest, neural networks, and support vector machines, to build robust predictive models from large datasets of compounds and their activities nih.gov. These algorithms can identify complex, non-linear relationships between descriptors and biological outcomes. The selection of appropriate descriptors and modeling algorithms is critical for developing QSAR models that are statistically robust, predictive, and interpretable.

For this compound analogs, QSAR modeling could aim to:

Identify key structural features responsible for potent inhibition of the NF-κB pathway, given the known activity of Nuphar lutea thioalkaloids.

Optimize compounds for specific antimicrobial or anticancer activities, based on observed effects researchgate.net.

Explore the structural requirements for S100B antagonism, potentially leading to new treatments for epilepsy.

Table 1: Representative Descriptors and Biological Activities in QSAR Studies of this compound Analogs (Conceptual)

| Descriptor Type | Example Descriptors | Relevance to Activity | Biological Activity Type(s) Targeted |

| Physicochemical | LogP (octanol-water partition coefficient) | Membrane permeability, binding affinity, bioavailability | Antimicrobial, Cytotoxic, Antimalarial |

| Molecular Weight (MW) | General size, drug-likeness, transport | All | |

| Topological Polar Surface Area (TPSA) | Cell permeability, blood-brain barrier penetration | NF-κB inhibition, S100B antagonism | |

| Electronic | Highest Occupied Molecular Orbital (HOMO) energy | Electron donation ability, nucleophilicity | Antioxidant, Enzyme inhibition (e.g., NF-κB) |

| Lowest Unoccupied Molecular Orbital (LUMO) energy | Electron acceptance ability, electrophilicity | Cytotoxic, DNA intercalation | |

| Partial atomic charges | Electrostatic interactions with biological targets | Receptor binding, Enzyme inhibition | |

| Steric | Molar Refractivity (MR) | Molecular volume, polarizability, bulkiness | Receptor binding, Specificity |

| Shape indices (e.g., Kappa indices) | Molecular shape, complementarity with binding sites | Enzyme inhibition, Receptor binding | |

| Topological/2D | Molecular Connectivity Indices (e.g., Chi indices) | Branching, cyclicity, overall molecular complexity | Broad range, often correlated with general activity |

| Number of rotatable bonds | Conformational flexibility, binding entropy | Receptor binding, Drug-likeness |

While the general applicability of QSAR to Nuphar alkaloids is established, further detailed studies focusing specifically on this compound and its synthesized analogs, coupled with rigorous experimental validation, would be crucial to fully harness the potential of this unique natural product through rational drug design.

Research Methodologies and Analytical Techniques in Thiobinupharidine Studies

In Vitro Cellular Models for Biological Activity Assessment

In vitro studies using cultured cells are fundamental to the initial screening and mechanistic evaluation of Thiobinupharidine and its analogues. These models provide a controlled environment to assess the direct effects of the compounds on specific cell types and biological pathways.

The cytotoxic and apoptosis-inducing capabilities of this compound derivatives have been extensively studied using a panel of cancer cell lines. Dimeric sesquiterpene thioalkaloids from Nuphar species, such as 6,6′-dihydroxythis compound (DTBN) and (+)-6-hydroxythis compound (6HTBN), have demonstrated potent effects against hematological malignancies and other cancers.

Acute Myeloid Leukemia (AML) cell lines have been a primary focus. Studies have shown that a thioalkaloid-enriched fraction from Nuphar lutea causes a dose- and time-dependent decrease in the proliferation and viability of human AML cells, including KG-1a, HL60, and U937 lines researchgate.netcore.ac.uk. The observed cell death is associated with the induction of apoptosis, characterized by the cleavage of caspases 8, 9, and 3 researchgate.net. Purified DTBN, in particular, has been shown to induce rapid apoptosis in U937 and NB4 AML cells researchgate.net. Further research has indicated that the mechanism of apoptosis induction by 6HTBN is rapid, occurring in less than an hour, and appears to be cell-type independent, affecting various leukemia, lymphoma, and carcinoma cell lines diva-portal.org. One study identified this compound as a highly potent cytotoxic agent against the U937GTB lymphoma cell line researchgate.net.

Table 1: Cytotoxicity and Apoptosis Studies of this compound Derivatives in Cancer Cell Lines This table is interactive. You can sort and filter the data.

| Compound / Extract | Cell Line(s) | Cancer Type | Key Findings |

|---|---|---|---|

| Thioalkaloid-Enriched Fraction (NUP) | KG-1a, HL60, U937 | Acute Myeloid Leukemia | Dose- and time-dependent inhibition of proliferation and viability; induction of caspase-dependent apoptosis. researchgate.netcore.ac.uk |

| 6,6′-dihydroxythis compound (DTBN) | U937, NB4 | Acute Myeloid Leukemia | Strong induction of apoptosis. researchgate.net |

| (+)-6-hydroxythis compound (6HTBN) | Various | Leukemia, Lymphoma, Carcinoma | Rapid induction of apoptosis; mechanism appears cell-type independent. diva-portal.org |

| This compound | U937GTB | Lymphoma | Highly potent cytotoxicity. researchgate.net |

The immunomodulatory effects of thioalkaloids from Nuphar species have been evaluated using immunological cell models, particularly T cell proliferation assays. These assays measure the ability of T lymphocytes to multiply in response to a stimulus, a key indicator of an immune response. Dimeric sesquiterpene thioalkaloids isolated from the rhizome of Nuphar pumilum were found to possess potent immunosuppressive activities. These compounds were tested in an assay using human peripheral T cells stimulated with anti-CD3/CD28 antibodies. The results showed significant inhibition of T cell proliferation, with IC50 values ranging from 0.1 to 12.1 μM. Mechanistic follow-up revealed that the compounds could decrease the production of pro-inflammatory cytokines and reduce the expression of T cell activation markers like CD25 and CD71.

Table 2: Immunomodulatory Effects of this compound Derivatives This table is interactive. You can sort and filter the data.

| Compound Class | Cell Model | Assay Type | Key Findings |

|---|---|---|---|

| Dimeric Sesquiterpene Thioalkaloids | Human Peripheral T Cells | Anti-CD3/CD28 Induced Proliferation | Potent immunosuppressive activity; inhibited T cell proliferation with IC50 values of 0.1–12.1 μM. |

Macrophage cell lines, such as the murine RAW 264.7 line, are standard models for investigating anti-inflammatory activity. These cells, when stimulated with agents like lipopolysaccharide (LPS), produce inflammatory mediators including nitric oxide (NO) and various cytokines. Research on Nuphar lutea extracts, which contain this compound, has utilized these models to demonstrate anti-inflammatory potential. Studies have shown that Nuphar extracts can reduce the production of proinflammatory cytokines in macrophages nih.gov. In the context of infection models using RAW 264.7 cells, Nuphar lutea extracts were observed to modulate the NF-κB pathway, leading to increased inducible nitric oxide synthase (iNOS) and NO production, which contributed to the killing of intracellular parasites up.ac.zaresearchgate.net. This demonstrates the utility of macrophage cell lines in dissecting the complex interplay between the anti-inflammatory and pathogen-clearing activities of these compounds.

Table 3: Use of Macrophage Models in this compound-related Research This table is interactive. You can sort and filter the data.

| Compound / Extract | Cell Line | Model | Key Findings |

|---|---|---|---|

| Nuphar lutea Extract | Macrophages | Inflammation Model | Reduction of proinflammatory cytokine response. nih.gov |

| Nuphar lutea Extract | RAW 264.7 | Leishmania major Infection | Modulates NF-κB and increases iNOS/NO production, leading to parasite killing. up.ac.zaresearchgate.net |

Cell culture systems are indispensable for the initial screening of antiviral compounds. The Vero E6 cell line, derived from the kidney of an African green monkey, is particularly susceptible to a wide range of viruses and is commonly used in antiviral research. The thioalkaloid 6,6′-dihydroxythis compound (DTBN) was evaluated for its antiviral activity against SARS-CoV-2 using this cell line. In these studies, Vero E6 cells were infected with the virus and treated with various concentrations of DTBN. The compound's efficacy was determined by measuring the inhibition of viral replication, yielding a half-maximal inhibitory concentration (IC50) of 0.29 μM doi.org. In other work, extracts from Nuphar lutea were tested against the measles virus, also using Vero cells to demonstrate protection from acute viral infection nih.gov.

Table 4: Antiviral Screening of this compound Derivatives This table is interactive. You can sort and filter the data.

| Compound / Extract | Cell Line | Virus | Key Findings |

|---|---|---|---|

| 6,6′-dihydroxythis compound (DTBN) | Vero E6 | SARS-CoV-2 | Inhibited viral replication with an IC50 of 0.29 μM. doi.org |

| Nuphar lutea Extract (NUP) | Vero | Measles Virus (MV) | Protected cells from acute cytotoxic viral infection. nih.gov |

To understand the molecular mechanisms of this compound, researchers employ enzyme inhibition assays to identify specific protein targets. These assays measure the ability of a compound to interfere with the activity of a particular enzyme.

NF-κB: The transcription factor Nuclear Factor-kappa B (NF-κB) is a critical regulator of inflammation and cell survival. A mixture of Nuphar alkaloids was shown to cause a dose-dependent inhibition of NF-κB activity in a luciferase reporter gene assay. This inhibition was observed for both inducible and constitutive NF-κB activation and was not specific to one cell type researchgate.netnih.gov. This inhibitory action on the NF-κB pathway is believed to be central to the anti-inflammatory and some of the anticancer effects of these thioalkaloids researchgate.net.

Topoisomerases: DNA topoisomerases are essential enzymes that manage the topology of DNA and are validated targets for antibacterial and anticancer drugs. The compound 6,6′-dihydroxythis compound (DTBN) was identified as a poison of human type II topoisomerases. In the context of antibacterial research, DTBN was specifically shown to inhibit DNA topoisomerase IV from Staphylococcus aureus, with a half-maximal inhibitory concentration (IC50) between 10–15 μM nih.govacs.org. It did not, however, significantly inhibit DNA gyrase from the same organism acs.org.

Table 5: Enzyme Inhibition by this compound Derivatives This table is interactive. You can sort and filter the data.

| Compound / Extract | Enzyme Target | Assay Type / Finding |

|---|---|---|

| Nuphar Alkaloids Mixture (NUP) | Nuclear Factor-kappa B (NF-κB) | Dose-dependent inhibition of both inducible and constitutive NF-κB activity. researchgate.netnih.gov |

| 6,6′-dihydroxythis compound (DTBN) | Human Type II Topoisomerases | Acts as a poison for these enzymes. |

| 6,6′-dihydroxythis compound (DTBN) | S. aureus Topoisomerase IV | Inhibited enzyme activity with an IC50 of 10–15 μM. nih.govacs.org |

In Vivo Preclinical Models for Efficacy and Mechanism Validation (excluding human trials)

Following promising in vitro results, preclinical in vivo models are essential for validating the efficacy and further exploring the mechanisms of action of this compound derivatives in a whole-organism context. These studies have provided evidence of the therapeutic potential of these compounds in animal models of cancer and infectious disease.

In oncology, the principal dimeric sesquiterpene thioalkaloid 6-hydroxythis compound demonstrated significant antitumor activity in a murine model. When administered to mice injected with B16 melanoma cells, the compound inhibited the formation of lung tumors by over 90%.

The antiviral efficacy of 6,6′-dihydroxythis compound (DTBN) observed in vitro was further investigated in an in vivo model of SARS-CoV-2 infection using K18-hACE2 transgenic mice. Additionally, the anti-parasitic properties of DTBN were established in vivo in mice infected with Leishmania major acs.org.

Table 6: In Vivo Preclinical Models Used in this compound Research This table is interactive. You can sort and filter the data.

| Compound | Animal Model | Disease Model | Key Findings |

|---|---|---|---|

| 6-hydroxythis compound | Mice | B16 Melanoma Lung Metastasis | Inhibited lung tumor formation by >90%. |

| 6,6′-dihydroxythis compound (DTBN) | K18-hACE2 Mice | SARS-CoV-2 Infection | Used to validate in vitro antiviral activity. |

| 6,6′-dihydroxythis compound (DTBN) | Mice | Leishmania major Infection | Demonstrated in vivo anti-parasitic effects. acs.org |

Computational and Chemoinformatic Approaches

Computational methods are increasingly vital in modern drug discovery, offering powerful tools to predict molecular interactions, elucidate reaction mechanisms, and design novel therapeutic agents.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug discovery to screen potential compounds against known protein targets and to hypothesize their mechanism of action at an atomic level. nih.govchemrxiv.org By calculating the binding affinity, or scoring, researchers can prioritize compounds for further experimental testing. mdpi.com

Molecular dynamics (MD) simulations provide a deeper understanding of the dynamic nature of protein-ligand interactions. mdpi.com By simulating the movements of atoms and molecules over time, MD can reveal conformational changes, predict binding free energies, and elucidate the stability of a drug-target complex. nih.govmdpi.comunibo.it These simulations are crucial for understanding the function of dynamic proteins and how they bind to small molecules. mdpi.com

Although specific molecular docking and MD simulation studies for this compound are not yet widely published, these in silico approaches are highly applicable. They represent a cost-effective and powerful strategy to screen this compound against a vast library of biological targets, such as kinases, proteases, or transcription factors, to identify its primary molecular targets and guide the development of more potent and selective derivatives.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. sciforum.net In the context of natural products, DFT is an invaluable tool for understanding chemical reactivity and elucidating reaction mechanisms, such as those involved in antioxidant activity. nih.govmdpi.com By calculating electronic properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), researchers can predict a molecule's ability to donate or accept electrons. nih.govmdpi.com

The antioxidant potential of a compound can be assessed by calculating parameters related to key mechanisms like Hydrogen Atom Transfer (HAT). sciforum.net DFT allows for the visual analysis of interactions between antioxidants and free radicals, providing insights that are challenging to obtain through experimental methods alone. mdpi.comnih.gov While specific DFT studies on this compound's antioxidant pathways are pending, this methodology offers a powerful avenue to theoretically characterize its radical scavenging capabilities and to understand the structure-activity relationships that govern its potential protective effects against oxidative stress.

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. By developing a mathematical model, QSAR can predict the activity of new, unsynthesized compounds. researchgate.net

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), use 3D structural information to build predictive models. rsc.org These models can provide valuable insights into how steric, electrostatic, and hydrophobic fields of a molecule influence its biological activity, thereby guiding the design of new derivatives with enhanced potency. rsc.org Although no QSAR studies have been specifically published for this compound, this approach is well-suited for the rational design of novel this compound analogs with potentially improved anticancer, anti-inflammatory, or antiviral properties.

Biochemical and Molecular Biology Techniques in this compound Studies